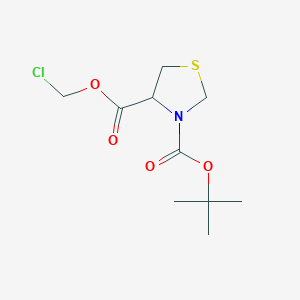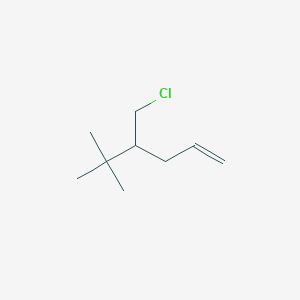
4-(Chloromethyl)-5,5-dimethylhex-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-5,5-dimethylhex-1-ene is an organic compound characterized by the presence of a chloromethyl group attached to a hexene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-5,5-dimethylhex-1-ene typically involves the chloromethylation of 5,5-dimethylhex-1-ene. This can be achieved through the reaction of 5,5-dimethylhex-1-ene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 4-(Chloromethyl)-5,5-dimethylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Derivatives such as 4-(azidomethyl)-5,5-dimethylhex-1-ene.
Oxidation: Products like 4-(formylmethyl)-5,5-dimethylhex-1-ene.
Reduction: 4-(methyl)-5,5-dimethylhex-1-ene.
科学的研究の応用
4-(Chloromethyl)-5,5-dimethylhex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-(Chloromethyl)-5,5-dimethylhex-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Chloromethyl methyl ether: Used in similar substitution reactions but differs in its reactivity and applications.
4-(Chloromethyl)benzoic acid: Another chloromethyl compound with distinct properties and uses.
Uniqueness: 4-(Chloromethyl)-5,5-dimethylhex-1-ene is unique due to its specific structure, which imparts distinct reactivity and potential applications compared to other chloromethyl compounds. Its hexene backbone and dimethyl groups contribute to its stability and versatility in chemical reactions.
特性
分子式 |
C9H17Cl |
|---|---|
分子量 |
160.68 g/mol |
IUPAC名 |
4-(chloromethyl)-5,5-dimethylhex-1-ene |
InChI |
InChI=1S/C9H17Cl/c1-5-6-8(7-10)9(2,3)4/h5,8H,1,6-7H2,2-4H3 |
InChIキー |
GHWTZAFFJOHHML-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(CC=C)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl hexahydro-2H-furo[3,2-c]pyran-3a-carboxylate](/img/structure/B13189201.png)

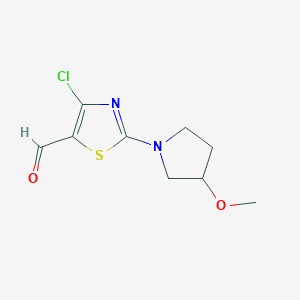


![{1-[2-amino-1-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutyl}methanol](/img/structure/B13189228.png)
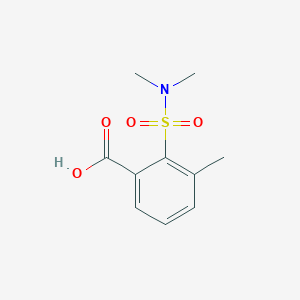
![N-{[4-Chloro-3-(Trifluoromethyl)phenyl]sulfonyl}-L-Tryptophan](/img/structure/B13189245.png)

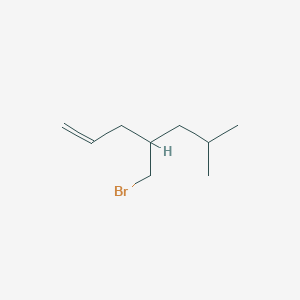
methanol](/img/structure/B13189260.png)

